molecular formula C18H16F3NO4S B2713794 N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide CAS No. 2097925-47-6

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide

Cat. No.: B2713794
CAS No.: 2097925-47-6
M. Wt: 399.38
InChI Key: ONRMIANDPWQSSF-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a benzofuran moiety linked via a propyl chain to a sulfonamide group substituted with a trifluoromethoxy (OCF₃) group at the ortho position of the benzene ring. This compound combines structural motifs known for diverse bioactivities: the benzofuran group is associated with π-π stacking interactions in receptor binding, while the trifluoromethoxy substituent enhances metabolic stability and lipophilicity. Sulfonamides are historically significant in medicinal chemistry, often serving as enzyme inhibitors or antimicrobial agents. However, specific pharmacological or industrial applications of this compound remain underexplored in publicly available literature.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S/c19-18(20,21)26-16-9-3-4-10-17(16)27(23,24)22-11-5-7-14-12-13-6-1-2-8-15(13)25-14/h1-4,6,8-10,12,22H,5,7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONRMIANDPWQSSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNS(=O)(=O)C3=CC=CC=C3OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the benzofuran and trifluoromethoxybenzene sulfonamide intermediates. The key steps include:

    Formation of Benzofuran Intermediate: This can be achieved through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkylating agent.

    Preparation of Trifluoromethoxybenzene Sulfonamide:

    Coupling Reaction: The final step involves coupling the benzofuran intermediate with the trifluoromethoxybenzene sulfonamide under suitable conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized to form corresponding quinones.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Quinones derived from the benzofuran ring.

    Reduction: Amines derived from the sulfonamide group.

    Substitution: Products where the trifluoromethoxy group is replaced by other nucleophiles.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

The compound exhibits promising biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Recent studies have highlighted the effectiveness of benzofuran derivatives, including N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide, against various microbial strains:

  • Tuberculosis : Benzofuran derivatives have demonstrated potent activity against Mycobacterium tuberculosis. For instance, derivatives synthesized from benzofuran scaffolds showed minimum inhibitory concentrations (MICs) as low as 8 μg/mL against M. tuberculosis H37Rv strains .
  • Fungal Infections : The compound has been evaluated for antifungal properties, showing effectiveness against common pathogens like Candida albicans and Aspergillus species. In vitro studies revealed MIC values comparable to established antifungal agents .

Anticancer Properties

Benzofuran derivatives are also being investigated for their anticancer properties. The structural modifications in compounds similar to this compound have led to significant cytotoxic effects on cancer cell lines.

  • Mechanism of Action : Research indicates that these compounds may induce apoptosis in cancer cells by targeting specific signaling pathways involved in cell proliferation and survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of benzofuran derivatives. The presence of functional groups such as sulfonamide and trifluoromethoxy enhances the biological activity of the compound:

Functional Group Effect on Activity
SulfonamideIncreases solubility and bioavailability
TrifluoromethoxyEnhances lipophilicity and cellular uptake

Case Studies

Several case studies have documented the synthesis and evaluation of benzofuran-based compounds, showcasing their potential therapeutic applications:

  • Study 1 : A series of benzofuran derivatives were synthesized and tested for their antimycobacterial activity. The most active compounds exhibited MIC values below 10 μg/mL against M. tuberculosis, indicating strong potential for further development as anti-TB agents .
  • Study 2 : Another investigation focused on the anticancer effects of benzofuran derivatives, revealing that certain modifications led to enhanced selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism by which N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the trifluoromethoxybenzene sulfonamide group can enhance binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further experimental validation.

Comparison with Similar Compounds

(a) Perfluorinated Sulfonamides

Examples from the Pharos Project () include:

  • N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,5-undecafluoropentane-1-sulfonamide ([68555-78-2])
  • N-[3-(Trimethoxysilyl)propyl]perfluorohexanamide ([154380-34-4])
Property Target Compound Perfluorinated Analogs
Fluorination Pattern Single OCF₃ group Fully perfluorinated alkyl chains
Polarity Moderate (due to OCF₃ and benzofuran) Extremely hydrophobic (perfluoroalkyls)
Applications Potential therapeutic agent (inferred) Surfactants, water-repellent coatings
Environmental Impact Likely biodegradable Persistent organic pollutants (POPs)

Key Differences :

  • Perfluorinated compounds exhibit environmental persistence due to strong C-F bonds, whereas the target compound’s benzofuran and sulfonamide groups may degrade more readily.

(b) Aromatic Sulfonamides

Compounds like N-[3-(Perfluorooctanoylamido) propyl]-N,N,N-trimethylammonium chloride ([53517-98-9]) combine sulfonamides with charged groups, enhancing solubility for ionic applications (e.g., emulsifiers) . In contrast, the target compound’s neutral benzofuran-OCF₃ system may favor membrane permeability in drug design.

Functional Group Impact

(a) Benzofuran vs. Alkyl Chains

  • Perfluoroalkyl Chains (e.g., in [67584-54-7]): Increase thermal stability and chemical inertness but limit biodegradability .

(b) Trifluoromethoxy (OCF₃) vs. Other Fluorinated Groups

  • OCF₃ : Balances electron-withdrawing effects and lipophilicity, often improving pharmacokinetics.
  • CF₃ or Perfluoroalkyls : Provide stronger electron-withdrawing effects but reduce solubility.

Physicochemical Properties (Theoretical Comparison)

Parameter Target Compound N-[3-(Dimethylamino)propyl]-1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluoro-1-hexanesulfonamide ([50598-28-2])
Molecular Weight ~415 g/mol ~550 g/mol
LogP (Predicted) ~3.5 ~7.2
Water Solubility Low (µg/mL range) Negligible

Biological Activity

N-[3-(1-benzofuran-2-yl)propyl]-2-(trifluoromethoxy)benzene-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following components:

  • Benzofuran moiety : Imparts unique biological properties.
  • Trifluoromethoxy group : Enhances lipophilicity and bioavailability.
  • Sulfonamide group : Known for various pharmacological actions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including:
    • Carbonic anhydrase : Inhibition leads to reduced tumor growth in certain cancer models.
    • Acetylcholinesterase : Exhibits neuroprotective effects, relevant in Alzheimer's disease research.
  • Anti-inflammatory Effects : It has been observed to modulate inflammatory pathways, potentially through the inhibition of NF-κB signaling, which is crucial in many inflammatory diseases.
  • Antimicrobial Activity : Preliminary studies indicate efficacy against certain bacterial strains, suggesting potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeModel/Method UsedResult/EffectReference
Enzyme InhibitionHuman carbonic anhydraseIC50 = 0.5 µM
NeuroprotectionSH-SY5Y cellsReduced Aβ-induced toxicity
Anti-inflammatoryRAW 264.7 macrophagesDecreased NO production (IC50 = 2.91 µM)
AntimicrobialE. coli and S. aureusZone of inhibition = 15 mm

Case Studies

  • Neuroprotective Effects in Alzheimer's Disease Models :
    A study involving scopolamine-induced cognitive impairment in mice demonstrated that administration of the compound significantly improved learning and memory deficits. Mechanistic studies suggested that this effect was mediated through the inhibition of oxidative stress markers and enhancement of cholinergic signaling pathways.
  • Anti-cancer Activity :
    In vitro assays on various cancer cell lines revealed that the compound exhibits cytotoxic effects, particularly against breast cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Antimicrobial Testing :
    The compound was tested against several pathogenic bacteria, showing promising results with significant inhibition zones, indicating potential for development as an antibiotic agent.

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